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molecular formula C25H44N2O2 B8499885 n-(4-Hydroxyphenyl)-n'-octadecylurea CAS No. 102253-20-3

n-(4-Hydroxyphenyl)-n'-octadecylurea

Cat. No. B8499885
M. Wt: 404.6 g/mol
InChI Key: GSJKWMTVUQNZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395815

Procedure details

Under a nitrogen atmosphere, p-aminophenol (109 g) was suspended in methyl ethyl ketone (2000 ml) and the suspension was heated to 70° C. n-Octadecyl isocyanate (296 g) was added dropwise to the suspension with vigorous stirring over a period of about 30 minutes. In this case, since heat of reaction was generated, n-octadecyl isocyanate was added dropwise at a rate at which the temperature of the reaction mixture was kept at 70°-75° C. After completion of the addition, the temperature of the reaction mixture was raised to 75°-80° C. and the reaction was allowed to proceed for further 30 minutes. After completion of the reaction, the reaction mixture was tooled to room temperature to precipitate a white solid. The solvent was removed by filtration and the residue was dried under reduced pressure to obtain a nearly pure desired product (385 g). Yield 95%; m.p. 144° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
296 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[CH2:9]([N:27]=[C:28]=[O:29])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>C(C(C)=O)C>[OH:8][C:3]1[CH:4]=[CH:5][C:6]([NH:7][C:28]([NH:27][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:29])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
296 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N=C=O
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring over a period of about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the suspension
TEMPERATURE
Type
TEMPERATURE
Details
In this case, since heat of reaction
CUSTOM
Type
CUSTOM
Details
was kept at 70°-75° C
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was raised to 75°-80° C.
WAIT
Type
WAIT
Details
to proceed for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
was tooled to room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate a white solid
CUSTOM
Type
CUSTOM
Details
The solvent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(=O)NCCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 385 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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